Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate chemical structure and molecular weight
Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate chemical structure and molecular weight
Title: Structural Elucidation, Physicochemical Profiling, and Synthesis Workflows for Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing and validating sterically hindered cyclic amines for advanced drug discovery. Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate (CAS: 2639433-91-1) represents a highly specialized building block. Characterized by a dense 2,5,5-trimethyl substitution pattern on a pyrrolidine core, this molecule offers profound steric shielding of its secondary amine. This whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and a self-validating synthetic workflow designed to ensure high-fidelity isolation and characterization.
Chemical Identity & Structural Elucidation
The molecular architecture of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate is defined by its SMILES string: O=C(OC)CC1(C)NC(C)(C)CC1 [1].
Mechanistic Structural Insights:
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C2 Quaternary Center: Position 2 of the pyrrolidine ring is substituted with both a methyl group and a methyl acetate moiety. This creates a chiral center with significant steric bulk.
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C5 Gem-Dimethyl Group: Position 5 features a geminal dimethyl substitution.
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Causality in Design: The combination of the C2 and C5 substitutions creates a highly congested steric environment around the N1 secondary amine. In medicinal chemistry, this specific 2,5,5-trimethylation pattern is intentionally utilized to restrict the conformational flexibility of the pyrrolidine ring (favoring specific envelope conformations) and to shield the nitrogen atom from enzymatic degradation, such as monoamine oxidase (MAO) or Cytochrome P450-mediated N-dealkylation [2].
Physicochemical Properties
Understanding the quantitative parameters of this compound is critical for predicting its behavior in both synthetic scaling and biological assays. The data is summarized below [1]:
| Property | Value | Method / Significance |
| Chemical Formula | C₁₀H₁₉NO₂ | Core composition |
| Molecular Weight | 185.26 g/mol | Standard molar mass |
| Exact Mass | 185.1416 Da | High-Resolution Mass Spectrometry (HRMS) target |
| CAS Registry Number | 2639433-91-1 | Unique identifier |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Predicts excellent blood-brain barrier (BBB) penetration |
| H-Bond Donors | 1 | Secondary amine (N-H) |
| H-Bond Acceptors | 3 | Amine nitrogen (1), Ester oxygens (2) |
| Fraction Csp³ | 0.90 | Indicates high three-dimensionality and target specificity |
Rational Synthesis & Experimental Workflows
Because the precursor, 2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid, exists as a zwitterion, standard esterification protocols often fail due to poor solubility and competing side reactions. The following step-by-step methodology utilizes thionyl chloride ( SOCl2 ) in anhydrous methanol.
Causality of Reagent Choice: The SOCl2 /MeOH system serves a dual purpose. It generates anhydrous HCl in situ to protonate the sterically hindered amine (preventing it from acting as a competing nucleophile) while transiently forming a highly reactive acyl chloride intermediate to drive the Fischer esterification to completion.
Step-by-Step Methodology:
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Reaction Setup: Suspend 10.0 mmol of 2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid in 25 mL of anhydrous methanol under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
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Activation: Dropwise, add 15.0 mmol (1.1 equivalents) of Thionyl Chloride ( SOCl2 ). Expert Insight: The dropwise addition controls the exothermic generation of HCl gas and prevents the degradation of the pyrrolidine core.
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Reflux: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 4–6 hours.
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Validation Checkpoint (Self-Validating System): Before proceeding to workup, withdraw a 10 µL aliquot, quench it in 1 mL of saturated NaHCO3 , and extract with 500 µL of Ethyl Acetate (EtOAc). Analyze the organic layer via LC-MS. The complete disappearance of the zwitterionic starting material and the emergence of an [M+H]+ peak at m/z 186.15 confirms reaction completion.
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Workup & Isolation: Concentrate the reaction mixture in vacuo to remove excess methanol. Resuspend the crude residue in 20 mL of EtOAc and cool to 0 °C. Carefully neutralize by adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8–9. Causality: This specific pH is required to free-base the secondary amine, allowing the target ester to partition entirely into the organic phase.
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Purification: Separate the layers, extract the aqueous phase twice with EtOAc, dry the combined organic layers over anhydrous Na2SO4 , and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Fig 1: Step-by-step synthesis and isolation workflow for the target methyl ester.
Analytical Characterization (QC Profiling)
To ensure the trustworthiness of the synthesized compound, the following self-validating analytical markers must be confirmed:
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LC-MS (ESI+): The target mass is 185.14 Da. The protonated molecular ion [M+H]+ must appear distinctly at 186.15 m/z .
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¹H-NMR (400 MHz, CDCl₃):
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Methoxy Singlet: A sharp singlet at ~3.65 ppm integrating to 3H confirms the successful installation of the methyl ester.
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Gem-Dimethyls: Two distinct singlets around 1.10 ppm and 1.25 ppm (integrating to 3H each) confirm the C5 substitution.
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Diastereotopic Protons (Critical Diagnostic): The −CH2− protons of the acetate group are adjacent to the chiral C2 center. Because they are in a sterically locked, asymmetric environment, they will not appear as a simple singlet or doublet, but rather as an AB quartet (~2.4 - 2.6 ppm). Observing this AB quartet is the ultimate validation that the acetate group is correctly bonded to the chiral quaternary center.
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Structure-Property Relationships (SPR)
The true value of Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate lies in its pharmacophore potential. The logical relationship between its structural modifications and resulting pharmacokinetic enhancements is mapped below. Similar structural motifs are highly sought after in the development of stable nitroxide radicals and advanced liquid crystalline materials due to their unique chiral resolution properties[2, 3].
Fig 2: Logical relationship between trimethyl substitution and pharmacokinetic enhancements.
References
- BLD Pharm. "2639433-91-1 | Methyl 2-(2,5,5-trimethylpyrrolidin-2-yl)acetate".
- ACS Publications. "Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals".
- ResearchGate. "Synthesis and Characterization of a New Series of Paramagnetic Ferroelectric Liquid Crystalline Nitroxide Radicals".
